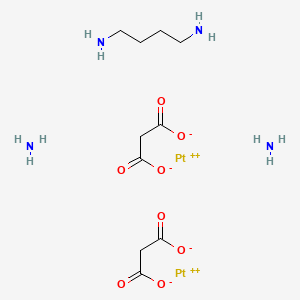
azane;butane-1,4-diamine;platinum(2+);propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;butane-1,4-diamine;platinum(2+);propanedioate is a complex chemical compound that combines azane, butane-1,4-diamine, platinum(2+), and propanedioate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azane;butane-1,4-diamine;platinum(2+);propanedioate involves multiple steps, starting with the preparation of individual components. The azane component can be synthesized through the reaction of ammonia with a suitable nitrogen source. Butane-1,4-diamine is typically prepared through the hydrogenation of succinonitrile. Platinum(2+) is obtained from platinum salts, and propanedioate is synthesized from malonic acid.
The final step involves the coordination of these components to form the desired compound. This process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure the correct formation of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to achieve high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Azane;butane-1,4-diamine;platinum(2+);propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more components are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Azane;butane-1,4-diamine;platinum(2+);propanedioate has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: It is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell growth.
Industry: It is used in the production of advanced materials, including nanomaterials and coordination polymers.
Wirkmechanismus
The mechanism of action of azane;butane-1,4-diamine;platinum(2+);propanedioate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum(2+) component plays a crucial role in binding to these targets, leading to the inhibition of biological processes. The compound’s ability to form coordination complexes with various biomolecules is key to its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other platinum-based coordination complexes such as cisplatin, carboplatin, and oxaliplatin. These compounds share some structural similarities but differ in their specific ligands and overall chemical properties.
Uniqueness
Azane;butane-1,4-diamine;platinum(2+);propanedioate is unique due to its specific combination of components, which imparts distinct chemical and biological properties
Conclusion
This compound is a complex and versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and potential for use in various fields make it an important subject of study.
Eigenschaften
CAS-Nummer |
125922-35-2 |
|---|---|
Molekularformel |
C10H22N4O8Pt2 |
Molekulargewicht |
716.5 g/mol |
IUPAC-Name |
azane;butane-1,4-diamine;platinum(2+);propanedioate |
InChI |
InChI=1S/C4H12N2.2C3H4O4.2H3N.2Pt/c5-3-1-2-4-6;2*4-2(5)1-3(6)7;;;;/h1-6H2;2*1H2,(H,4,5)(H,6,7);2*1H3;;/q;;;;;2*+2/p-4 |
InChI-Schlüssel |
CIEJIFJXGDBVQD-UHFFFAOYSA-J |
Kanonische SMILES |
C(CCN)CN.C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].N.N.[Pt+2].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



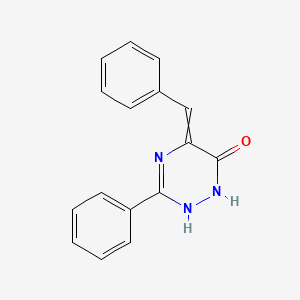
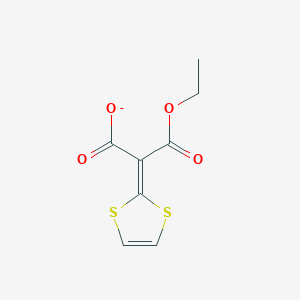
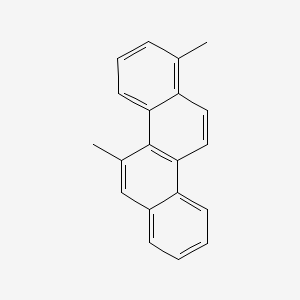


![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
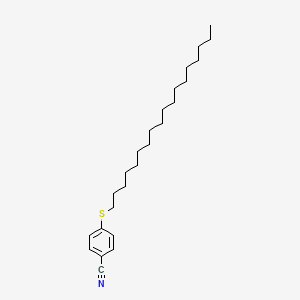

![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
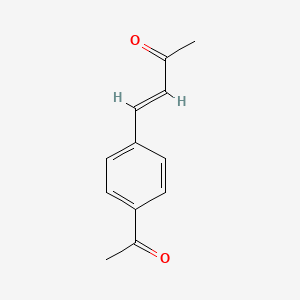
![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
